N-Formyl Thyroxine-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

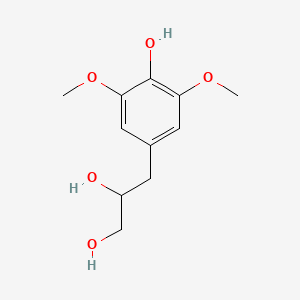

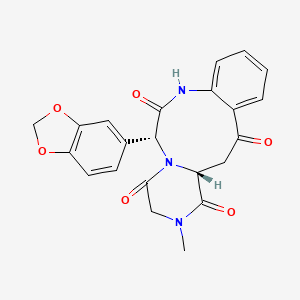

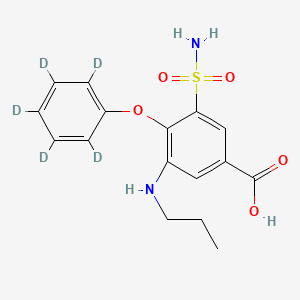

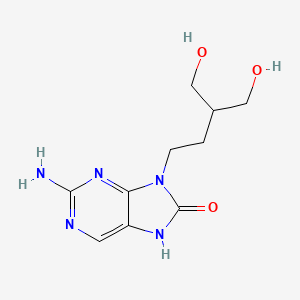

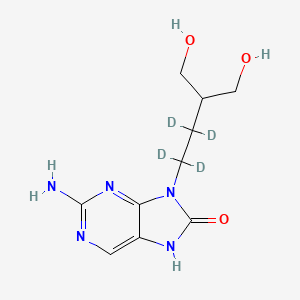

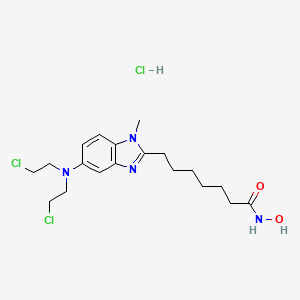

N-Formyl Thyroxine-13C6 is the labelled analogue of N-Formyl Thyroxine, which is a derivative of Levothyroxine . It has a molecular formula of C10 [13C]6H11I4NO5 and a molecular weight of 810.84 . It appears as a white solid and is slightly soluble in DMSO .

Molecular Structure Analysis

The molecular structure of N-Formyl Thyroxine-13C6 is complex, with a core structure of a cyclohexa-1,3,5-trien-1-yl group attached to a 4-hydroxy-3,5-diiodophenyl group . The molecule also contains a formamido group and a propanoic acid group .Physical And Chemical Properties Analysis

N-Formyl Thyroxine-13C6 is a white solid with a molecular weight of 810.84 . It is slightly soluble in DMSO . More detailed physical and chemical properties are not available in the search results.Mechanism of Action

The mechanism of action of N-Formyl Thyroxine-13C6 is likely similar to that of thyroid hormones. Thyroid hormones play a crucial role in the body’s functions, affecting protein synthesis, regulating long bone growth and neural maturation and activity, generating or inhibiting heat, and increasing the sensitivity to catecholamines .

Safety and Hazards

properties

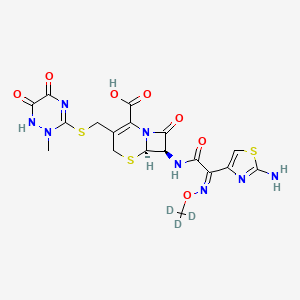

| { "Design of the Synthesis Pathway": "The synthesis of N-Formyl Thyroxine-13C6 can be achieved by introducing a formyl group to the tyrosine residue of thyroxine. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Thyroxine-13C6", "Formic acid", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amino and carboxyl groups of thyroxine-13C6 by reacting it with acetic anhydride and pyridine to form a diacetyl derivative.", "Step 2: Reduction of the diacetyl derivative using sodium borohydride to form a diol intermediate.", "Step 3: Reaction of the diol intermediate with formic acid in the presence of pyridine to form the N-formyl thyroxine-13C6.", "Step 4: Purification of the product by recrystallization from methanol and extraction with chloroform and diethyl ether." ] } | |

CAS RN |

1346604-89-4 |

Product Name |

N-Formyl Thyroxine-13C6 |

Molecular Formula |

C16H11I4NO5 |

Molecular Weight |

810.838 |

IUPAC Name |

(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1/i4+1,5+1,8+1,9+1,10+1,14+1 |

InChI Key |

DNRNTTVIRGKKSQ-GBLPCCAPSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |

synonyms |

N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-13C6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)